molecular formula C6H7BrN2 B15379441 4-Bromo-2-(methylamino-d3)-pyridine

4-Bromo-2-(methylamino-d3)-pyridine

Cat. No.: B15379441
M. Wt: 190.06 g/mol
InChI Key: ZWIJDMCKZGENFF-FIBGUPNXSA-N
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Description

4-Bromo-2-(methylamino-d3)-pyridine (CAS 1185308-19-3) is a deuterated pyridine derivative with the molecular formula C₆H₄BrD₃N₂ and a molecular weight of 190.06 g/mol . The compound features a bromine atom at the 4-position and a deuterated methylamino group (-NH-CD₃) at the 2-position of the pyridine ring. Its deuterated nature makes it valuable in pharmacokinetic studies, where isotopic labeling aids in tracing metabolic pathways and reducing first-pass metabolism via the kinetic isotope effect . The compound is stored at 2–8°C under dry, sealed conditions to maintain stability .

Properties

Molecular Formula

C6H7BrN2

Molecular Weight

190.06 g/mol

IUPAC Name

4-bromo-N-(trideuteriomethyl)pyridin-2-amine

InChI

InChI=1S/C6H7BrN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9)/i1D3

InChI Key

ZWIJDMCKZGENFF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=NC=CC(=C1)Br

Canonical SMILES

CNC1=NC=CC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent (2-position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
4-Bromo-2-(methylamino-d3)-pyridine -NH-CD₃ C₆H₄BrD₃N₂ 190.06 Metabolic studies, isotopic labeling
4-Bromo-2-(dimethylamino)pyridine -N(CH₃)₂ C₇H₉BrN₂ 201.06 Ligand in catalysis, intermediates
4-Bromo-2-(trifluoromethyl)pyridine -CF₃ C₆H₃BrF₃N 226.00 Cross-coupling reactions (e.g., sulfination)
4-Bromo-2-(4-chlorophenyl)pyridine -C₆H₄Cl C₁₁H₈BrClN 284.55 Site-selective cross-coupling
4-Bromo-2-methoxy-3-methylpyridine -OCH₃ (with 3-CH₃) C₇H₈BrNO 202.05 Pharmaceutical intermediates

Key Observations:

  • Deuterated vs. Non-Deuterated Groups: The -NH-CD₃ group in 4-Bromo-2-(methylamino-d3)-pyridine enhances metabolic stability compared to non-deuterated analogs like 4-Bromo-2-(dimethylamino)pyridine, which lacks isotopic labeling .
  • Electron-Withdrawing Groups : The -CF₃ group in 4-Bromo-2-(trifluoromethyl)pyridine increases electrophilicity at the 4-bromo position, facilitating nucleophilic substitution reactions (e.g., sulfination with 81% yield) .
  • Aryl Substituents : Aryl groups (e.g., -C₆H₄Cl) enable site-selective cross-coupling, as seen in palladium-catalyzed reactions yielding 12.9–34.7% products .

Reactivity in Cross-Coupling Reactions

The 4-bromo substituent is a common site for metal-catalyzed cross-coupling. Deuterated and non-deuterated analogs exhibit differences in reaction efficiency:

  • Deuterated Compounds: The kinetic isotope effect in 4-Bromo-2-(methylamino-d3)-pyridine may slow reaction rates slightly compared to non-deuterated analogs, though this is advantageous in mechanistic studies .
  • Non-Deuterated Analogs: 4-Bromo-2-(trifluoromethyl)pyridine reacts with sodium benzenesulfinate to form 4-(phenylsulfonyl) derivatives in 81% yield, highlighting the -CF₃ group’s compatibility with nickel-catalyzed couplings .

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